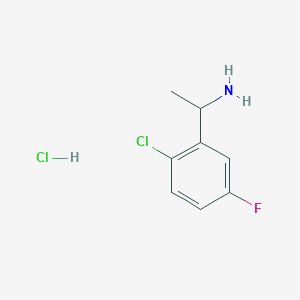

1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride

Description

1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride is a chiral primary amine hydrochloride salt with the molecular formula C₈H₁₀Cl₂FN and a molecular weight of 209.08 g/mol (including the HCl moiety). It features a chloro substituent at the 2-position and a fluoro group at the 5-position on the phenyl ring (Figure 1). The compound is available in high purity (98%) and is supplied in quantities of 250 mg, 1 g, or 100 mg . Its stereoisomer, (1S)-1-(2-chloro-5-fluorophenyl)ethan-1-amine, has the CAS number 1228561-69-0 and a molecular weight of 173.62 g/mol (free base) . The hydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C8H10Cl2FN |

|---|---|

Molecular Weight |

210.07 g/mol |

IUPAC Name |

1-(2-chloro-5-fluorophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(10)2-3-8(7)9;/h2-5H,11H2,1H3;1H |

InChI Key |

BJECCCSCNGQYDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-5-fluorobenzaldehyde.

Reductive Amination: The aldehyde is subjected to reductive amination using an amine source and a reducing agent like sodium cyanoborohydride.

Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride may involve large-scale reductive amination followed by chiral resolution using chromatography or crystallization techniques. The final product is then purified and converted to the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

®-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Positional Isomers and Enantiomers

- (R)-1-(5-Chloro-2-fluorophenyl)ethanamine Hydrochloride (CAS: 1217464-96-4): This positional isomer swaps the chloro and fluoro substituents (5-Cl, 2-F vs. 2-Cl, 5-F). For example, the 2-fluoro group may reduce steric hindrance compared to 2-chloro, influencing receptor docking .

- (1S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine (CAS: 1228561-69-0 ):

The (S)-enantiomer of the target compound highlights the importance of chirality in pharmacological activity. Enantiomers often exhibit divergent pharmacokinetic profiles, with one isomer showing higher efficacy or reduced toxicity .

Substituent Variations

- 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone Hydrochloride (CAS: 173337-02-5): Replacing the ethylamine group with a trifluoroacetyl moiety introduces strong electron-withdrawing effects, reducing basicity and altering reactivity. The ketone group enables participation in condensation reactions, unlike the primary amine in the target compound .

- 1-(3-(Difluoromethyl)-5-nitrophenyl)ethan-1-amine Hydrochloride (CAS: 2647886-70-0 ):

The nitro group at the 5-position and difluoromethyl group at the 3-position create a highly electron-deficient aromatic system. This increases susceptibility to nucleophilic aromatic substitution but may reduce metabolic stability compared to the target compound .

Ring System Modifications

- 7-Chloro-6-fluorochroman-4-amine Hydrochloride (BD02170097):

Incorporation of a chroman ring (a benzopyran derivative) adds rigidity and a heterocyclic oxygen atom. This structural complexity may enhance selectivity for central nervous system targets but reduces synthetic accessibility compared to the simpler phenyl-ethylamine scaffold . - (S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile Hydrochloride (BD02170739): The benzonitrile group is a strong meta-directing substituent, influencing further functionalization. The 2,6-difluoro substitution pattern creates a linear geometry, which could improve stacking interactions in crystal structures or protein binding pockets .

Comparative Data Table

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 1-(2-Chloro-5-fluorophenyl)ethan-1-amine HCl | 2-Cl, 5-F phenyl; primary amine HCl | C₈H₁₀Cl₂FN | 209.08 | 1391448-49-9 | High purity (98%), chiral center |

| (R)-1-(5-Chloro-2-fluorophenyl)ethanamine HCl | 5-Cl, 2-F phenyl; enantiomer | C₈H₁₀Cl₂FN | 209.08 | 1217464-96-4 | Positional isomer; distinct receptor binding |

| 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone HCl | 2-NH₂, 5-Cl; trifluoroacetyl group | C₈H₇ClF₃NO·HCl | 248.61 | 173337-02-5 | Electron-deficient; ketone reactivity |

| 1-(3-(Difluoromethyl)-5-nitrophenyl)ethan-1-amine HCl | 3-CF₂H, 5-NO₂ phenyl | C₉H₁₀ClF₂N₂O₂ | 252.64 | 2647886-70-0 | Nitro group; metabolic instability |

| 7-Chloro-6-fluorochroman-4-amine HCl | Chroman ring; 7-Cl, 6-F | C₉H₁₀Cl₂FNO | 242.09 | N/A (BD02170097) | Rigid heterocycle; CNS targeting |

Biological Activity

1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride, also known as 2-(2-chloro-5-fluorophenyl)ethan-1-amine hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 189.61 g/mol. Its structure features a chloro and fluorine substituent on the phenyl ring, which significantly influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the amino group allows for hydrogen bonding, enhancing its affinity for specific molecular targets. Studies have shown that it can modulate enzyme activities and influence biochemical pathways, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant-like effects : In animal models, compounds similar to this one have shown efficacy in reducing symptoms associated with depression and anxiety disorders .

- Anticancer properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further investigation is required to establish its effectiveness and mechanism of action .

Case Studies and Research Findings

Several key studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Schizophrenia-related models : In vivo tests demonstrated that structurally similar compounds could reduce hyperactivity induced by MK-801 in rats, suggesting potential antipsychotic properties .

- Cancer xenograft studies : Research indicated that certain derivatives could delay tumor growth in xenograft models, highlighting their potential as anticancer agents .

- Enzyme inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with various diseases, showing promising results in preliminary assays.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol | C8H9ClFNO | Enantiomeric form; potential differences in biological activity |

| (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol | C8H9ClFNO | Similar structure but different halogen placement; varied biological interactions |

| 2-Amino-2-(3-chlorophenyl)ethanol | C8H10ClN | Lacks fluorine substitution; different reactivity profile |

This table highlights how variations in halogen placement and functional groups can impact the biological activity and reactivity profiles of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.